molecular formula C11H10BrNO2 B1449532 2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid CAS No. 31523-00-9

2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid

Cat. No. B1449532
CAS RN: 31523-00-9
M. Wt: 268.11 g/mol
InChI Key: VJSWAQYYTLGCFA-UHFFFAOYSA-N
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Description

2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid (2-BMA) is an organic compound with a unique chemical structure that has a number of applications in scientific research. It is a derivative of the naturally-occurring indole-3-acetic acid (IAA) and, as such, has a similar structure and properties. 2-BMA is a widely used reagent in organic synthesis, and has been employed in a variety of scientific research applications.

Scientific Research Applications

Antibacterial Applications

  • Brominated tryptophan derivatives, including compounds similar to "2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid", have been identified as having antibacterial properties, particularly against Staphylococcus epidermidis (Segraves & Crews, 2005).

Chemical Synthesis and Pharmacological Screening

  • Research involving the transformation of 2-(1H-Indol-3-yl)acetic acid, a related compound, led to the development of derivatives with antibacterial potentials against various bacterial strains. Some of these derivatives also demonstrated moderate to weak anti-enzymatic potential against specific enzymes (Rubab et al., 2017).

Heterocyclic Chemistry

  • A study on the synthesis of nitrogen and sulfur heterocyclic systems included the use of indole derivatives, closely related to the compound , for creating novel chemical structures (Boraei et al., 2020).

Biochemical Research Tools

  • Aminoethyl-substituted indole-3-acetic acids have been utilized in the design of novel research tools such as immobilized forms and conjugates with biochemical tags or probes (Ilić et al., 2005).

Development of Therapeutic Agents

  • N-substituted acetamides were synthesized from 2-(1H-indol-3-yl)acetic acid, showing potential as therapeutic agents due to their antibacterial and enzyme inhibitory activities (Rubab et al., 2015).

Crystallography

  • The crystal structure of compounds similar to "2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid" has been examined to understand their molecular geometry and potential applications in various fields (Li et al., 2009).

properties

IUPAC Name

2-(7-bromo-5-methyl-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-6-2-8-7(4-10(14)15)5-13-11(8)9(12)3-6/h2-3,5,13H,4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSWAQYYTLGCFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)NC=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid
Reactant of Route 2
2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid
Reactant of Route 3
2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid
Reactant of Route 4
2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid
Reactant of Route 5
2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid
Reactant of Route 6
2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid

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